N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Properties
IUPAC Name |
2-[methyl-(4-propan-2-yl-1,3-benzothiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)9-5-4-6-10-12(9)14-13(18-10)15(3)7-11(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERRRHPXHSILSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208040 | |
| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353000-12-0 | |
| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353000-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS No. 1353000-12-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- Boiling Point : 415.5 ± 47.0 °C (predicted)
- Density : 1.286 ± 0.06 g/cm³ (predicted)
- pKa : 3.22 ± 0.10 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes, impacting metabolic pathways crucial for cellular function.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
Case Studies
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Cytotoxicity in Cancer Cells :
- A study assessed the effects of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.
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Antimicrobial Activity :
- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating bacterial infections.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
Scientific Research Applications
Pharmacological Applications
1.1 Cardiovascular Health
Research indicates that compounds similar to N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine may play a role in treating myocardial ischemic injury. Such compounds can act as adenosine A3 receptor agonists, which are crucial for protecting cardiac tissues from ischemia during surgical procedures or acute events . The therapeutic administration of these compounds could potentially reduce the incidence of myocardial infarction and improve patient outcomes in high-risk populations.
1.2 Neurodegenerative Diseases
The compound has shown promise in the context of neurodegenerative diseases. Studies on derivatives of benzothiazole have demonstrated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are enzymes linked to neurodegeneration and cognitive decline . For instance, benzothiazole derivatives have been evaluated for their inhibitory effects against MAO-B and butyrylcholinesterase, suggesting a potential role in treating conditions like Alzheimer's disease .
Biological Evaluation
2.1 In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives. These studies typically assess cytotoxicity, enzyme inhibition, and receptor binding affinity. For example, compounds that exhibit strong inhibitory activity against acetylcholinesterase are being explored for their potential as therapeutic agents for Alzheimer's disease .
2.2 Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms between this compound and target enzymes or receptors. Such studies help in understanding the binding affinities and can guide the design of more effective derivatives with enhanced biological activity .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Derivatives
The 4-position substitution on the benzothiazole ring significantly alters physicochemical and biological properties. Key analogs include:
Key Observations:
- Solubility : Methoxy and sulfonyl derivatives exhibit higher polarity, suggesting better solubility in polar solvents compared to the isopropyl variant .
- Reactivity : Electron-withdrawing groups (e.g., F, SO₂CH₃) may stabilize the benzothiazole ring against nucleophilic attack, whereas electron-donating groups (e.g., OCH₃, C₃H₇) could enhance electrophilic substitution reactions .
Q & A
Q. What are the established synthetic routes for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how are intermediates validated?
The compound is synthesized via a multi-step process involving condensation of N-methylglycine methyl ester with a functionalized benzothiazole precursor. A key step includes nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Intermediate validation typically employs liquid chromatography-mass spectrometry (LCMS) for mass confirmation (m/z 685 [M+H]+ observed in one protocol) and HPLC for purity assessment (retention time: 1.65 minutes under QC-SMD-TFA05 conditions) . Structural confirmation of intermediates may involve nuclear magnetic resonance (NMR) spectroscopy.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy : and NMR are critical for confirming proton and carbon environments, especially the benzothiazole ring and methyl/isopropyl groups. LCMS ensures molecular ion consistency.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) can resolve 3D conformation. For example, analogous benzothiazole derivatives (e.g., 2-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenol) have been structurally validated using SHELX workflows .
Q. What are common impurities or byproducts observed during synthesis, and how are they identified?
Impurities may arise from incomplete substitution (e.g., residual N-methylglycine methyl ester) or side reactions at the benzothiazole ring. High-resolution LCMS and comparative HPLC retention times against reference standards (e.g., N-methylglycine-related impurities) are used for identification. Impurity profiling can leverage hyphenated techniques like LC-MS/MS for trace analysis .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be explored using kinetic or computational methods?
- Kinetic Studies : Monitoring reaction progress via time-resolved NMR or in-situ IR spectroscopy can reveal rate-determining steps (e.g., benzothiazole ring activation).
- Computational Modeling : Density functional theory (DFT) calculations predict transition states and energetics of key reactions (e.g., nucleophilic attack on the benzothiazole core). AI-driven retrosynthesis tools (e.g., Template_relevance models) may propose alternative pathways .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve systematic modification of substituents (e.g., isopropyl group replacement with trifluoromethyl or methoxy groups) followed by biological screening. For example:
- Biological Assays : Cytotoxicity (MTT assay), enzyme inhibition (kinase profiling), or antimicrobial activity (MIC determination) .
- Structural Analogues : Comparing activities of derivatives like N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351597-05-1) or fluorinated variants (e.g., C11H9F3N4O2S) highlights substituent effects .
Q. How can advanced analytical methods resolve co-eluting impurities in HPLC analysis?
- Hyphenated Techniques : LC-MS/MS with quadrupole-time-of-flight (Q-TOF) detectors differentiate isobaric impurities by exact mass.
- Multidimensional Chromatography : Employing orthogonal columns (e.g., reverse-phase followed by ion-exchange) improves separation. Method validation includes spike-recovery experiments with impurity standards .
Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?
Challenges include low crystal quality (common with flexible glycine derivatives) and twinning. Solutions:
Q. How do solubility and stability studies inform formulation for biological testing?
- Solubility : Tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) with nephelometry or UV-vis spectroscopy.
- Stability : Forced degradation studies (heat, light, pH extremes) monitored by HPLC quantify hydrolytic or oxidative susceptibility. Analogues like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) guide protocol design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
